molecular formula C18H16Cl2F3NO2 B4115316 4-butoxy-3,5-dichloro-N-[2-(trifluoromethyl)phenyl]benzamide

4-butoxy-3,5-dichloro-N-[2-(trifluoromethyl)phenyl]benzamide

Cat. No. B4115316
M. Wt: 406.2 g/mol
InChI Key: VBAMQXCHIIKMOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-butoxy-3,5-dichloro-N-[2-(trifluoromethyl)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It is a member of the benzamide family of compounds and is commonly referred to as BTFPB. In

Mechanism of Action

The exact mechanism of action of BTFPB is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. Specifically, BTFPB has been shown to inhibit the activity of the protein kinase CK2, which is involved in a variety of cellular processes including cell growth and proliferation. By inhibiting CK2, BTFPB may be able to slow or stop the growth of cancer cells.
Biochemical and Physiological Effects:
BTFPB has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, BTFPB has also been found to have antioxidant and neuroprotective effects. Specifically, BTFPB has been shown to protect against oxidative stress and to improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of using BTFPB in lab experiments is its high purity and yield. Additionally, BTFPB has been found to be relatively stable under a variety of experimental conditions. However, one limitation of using BTFPB is its relatively high cost compared to other compounds that may have similar effects.

Future Directions

There are many potential future directions for research on BTFPB. One area of interest is in the development of new cancer therapies based on BTFPB. Additionally, further research is needed to fully understand the mechanism of action of BTFPB and to identify other proteins and enzymes that it may interact with. Finally, more research is needed to explore the potential applications of BTFPB in the treatment of other diseases such as neurodegenerative disorders and cardiovascular disease.
Conclusion:
In conclusion, BTFPB is a promising chemical compound that has potential applications in a variety of scientific research fields. Its ability to inhibit the growth of cancer cells and to have anti-inflammatory, antioxidant, and neuroprotective effects make it a valuable tool for researchers. While there are some limitations to its use, the high purity and yield of BTFPB make it a valuable compound for lab experiments. Further research is needed to fully understand the potential applications of BTFPB and to identify new areas of research.

Scientific Research Applications

BTFPB has been shown to have potential applications in a variety of scientific research fields. One of the most promising areas of research is in the study of cancer. BTFPB has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. Additionally, BTFPB has been shown to have anti-inflammatory properties, which could make it useful in the treatment of a variety of inflammatory diseases.

properties

IUPAC Name

4-butoxy-3,5-dichloro-N-[2-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2F3NO2/c1-2-3-8-26-16-13(19)9-11(10-14(16)20)17(25)24-15-7-5-4-6-12(15)18(21,22)23/h4-7,9-10H,2-3,8H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBAMQXCHIIKMOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1Cl)C(=O)NC2=CC=CC=C2C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-butoxy-3,5-dichloro-N-[2-(trifluoromethyl)phenyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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